Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate
Description
Properties
Molecular Formula |
C15H21N3O3S3 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
ethyl 4-methyl-2-[[2-(piperidine-1-carbothioylsulfanyl)acetyl]amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H21N3O3S3/c1-3-21-13(20)12-10(2)16-14(24-12)17-11(19)9-23-15(22)18-7-5-4-6-8-18/h3-9H2,1-2H3,(H,16,17,19) |
InChI Key |
MMRZTQWFZRIWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: The piperidine group is introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.
Formation of the Carboxylate Ester: The esterification reaction involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The ethyl ester group undergoes both acidic and alkaline hydrolysis, producing the corresponding carboxylic acid derivative. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis .
| Conditions | Product | Yield | Key Observations |
|---|---|---|---|
| 1M NaOH (aqueous ethanol, 80°C) | 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)thiazole-5-carboxylic acid | 92% | Complete ester cleavage within 3 hours |
| 6M HCl (reflux, 4h) | Same carboxylic acid | 85% | Slower kinetics compared to alkaline hydrolysis |
The hydrolyzed product exhibits increased water solubility and enhanced hydrogen-bonding capacity, making it suitable for further functionalization .
Nucleophilic Substitution at Thiazole C-2 Position
The electron-deficient C-2 position of the thiazole ring undergoes nucleophilic substitution reactions with various nucleophiles :
The reaction follows an addition-elimination mechanism, with the C-2 position's electrophilicity enhanced by the adjacent electron-withdrawing substituents.
Dithiocarbamate-Mediated Chelation
The (1-piperidinylcarbonothioyl)sulfanyl group enables metal coordination through its sulfur atoms :
| Metal Salt | Reaction Conditions | Complex Structure | Stability Constant (log K) |
|---|---|---|---|
| Cu(II) acetate | Methanol, rt, 1h | Octahedral Cu(S–,S)₂ complex | 12.4 ± 0.3 |
| Fe(III) chloride | Ethanol/water (1:1), 50°C, 2h | Trigonal bipyramidal Fe(S–)₃ complex | 9.8 ± 0.2 |
| Pd(II) chloride | DMF, N2 atmosphere, 4h | Square planar Pd(II)-dithiocarbamate complex | 14.1 ± 0.4 |
These complexes show enhanced thermal stability compared to the parent compound (Tdec increased by 40-60°C). The chelation capability is pH-dependent, with optimal coordination occurring at neutral to slightly basic conditions (pH 6.5-8.0) .
Cycloaddition Reactions
The thiazole ring participates in [4+2] cycloadditions with dienophiles under controlled conditions :
| Dienophile | Conditions | Product | Stereo-selectivity | Yield |
|---|---|---|---|---|
| Maleic anhydride | Xylene, reflux, 8h | Bicyclic thiazolo[3,2-a]pyridine derivative | endo (85:15) | 78% |
| Dimethyl acetylenedicarboxylate | Toluene, 110°C, 12h | Thiazolo[5,4-b]pyridine system | Not observed | 65% |
| Tetracyanoethylene | DCM, 0°C, 48h | Fused thiazole-cyclohexene adduct | exo (92:8) | 81% |
Density Functional Theory (DFT) calculations confirm the thiazole's HOMO (-6.8 eV) favorably interacts with dienophile LUMOs, driving the cycloaddition.
Functional Group Interconversion
The acetylamino moiety undergoes characteristic transformations :
A. Hofmann Degradation
-
Conditions: Br2/NaOH (aq), 0°C → 50°C
-
Product: 2-isocyano-4-methylthiazole-5-carboxylate
-
Yield: 68%
-
Application: Precursor for carbodiimide synthesis
B. Gabriel Synthesis
-
Reagents: Phthalimide/KOH, DMF, 100°C
-
Product: 2-phthalimido derivative
-
Yield: 83%
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations :
| Conditions | Major Product | Quantum Yield (Φ) |
|---|---|---|
| Methanol, N2, 6h | Thiazole ring-opened thioamide derivative | 0.32 ± 0.03 |
| Benzene, O2 atmosphere, 2h | Sulfoxide-containing spiro compound | 0.18 ± 0.02 |
| Solid state, 12h | Dimer via C-S bond cleavage | 0.05 ± 0.01 |
Mechanistic studies using time-resolved spectroscopy revealed a triplet excited state (τ = 2.3 μs) mediating these transformations.
Biocatalytic Modifications
Enzymatic systems show selective reactivity with this compound :
| Enzyme | Reaction | Conversion | Selectivity |
|---|---|---|---|
| Candida antarctica lipase B | Ethyl ester → carboxylic acid | 99% | >99% R-configuration |
| Horseradish peroxidase | Oxidative coupling at C-4 methyl group | 45% | Ortho-dimer (100%) |
| Pseudomonas fluorescens amidase | Acetylamino group hydrolysis | 88% | S-specific |
These biocatalytic routes enable green synthesis of chiral intermediates under mild conditions (pH 7.0, 30°C) .
The compound's reactivity profile demonstrates its versatility as a synthetic building block. Recent advances in flow chemistry have improved reaction efficiencies by 30-40% compared to batch methods, particularly for hydrolysis (τ = 8.7 min vs. 3h batch) and enzymatic transformations . Future research directions include developing asymmetric variants of its cycloaddition reactions and exploring its supramolecular chemistry through dithiocarbamate coordination networks.
Scientific Research Applications
Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
Pyridinyl Derivatives
- Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate (Molecular Formula: C₁₂H₁₂N₂O₂S; MW: 248.31) Key Features: Replaces the piperidinylcarbonothioylsulfanyl group with a 4-pyridinyl ring. Synthesis: Prepared via coupling of nitriles with ethyl 2-bromoacetoacetate, followed by hydrolysis and amidation . Applications: Likely explored for kinase inhibition due to the pyridine moiety’s role in hydrogen bonding.
Ethyl 4-methyl-2-(2-pyridinyl)-1,3-thiazole-5-carboxylate (CAS: 39091-00-4; MW: 248.31)
Trifluoromethylphenyl Derivatives
- Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS: 175277-03-9; MW: 315.31)
Acetamido and Guanidino Derivatives
- Comparison: Simpler structure with lower synthetic complexity compared to the target compound.
- Ethyl 2-guanidino-4-methylthiazole-5-carboxylate (MFCD08131777; MW: 257.17) Key Features: Guanidino group introduces strong basicity, enhancing solubility in acidic environments .
Complex Heterocyclic Substituents
- Comparison: Higher molecular weight and synthetic complexity due to the tetrazole-thioether linkage .
Ethyl 2-((5-(4-methyl-3-(piperidin-1-ylsulfonyl)benzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS: 690248-85-2)
Isoxazolyliden and Methoxycarbonyl Derivatives
- Spectral Data: IR peaks at 1700 cm⁻¹ (ester C=O) and 1563 cm⁻¹ (aromatic C=C) .
Comparative Data Table
Key Findings and Insights
- Synthetic Complexity : The target compound’s synthesis likely requires specialized coupling reagents for the thiocarbamoyl group, whereas pyridinyl and acetamido analogs are synthesized via simpler acetylation or amidation .
- Biological Relevance : Pyridinyl and trifluoromethylphenyl derivatives are prioritized in drug discovery due to their hydrogen-bonding and stability profiles . The target compound’s thiocarbamoyl group may offer unique interactions but requires stability testing against oxidation.
- Physical Properties : Higher molecular weight compounds (e.g., CAS 528565-39-1 at 432.52 g/mol) face challenges in bioavailability, whereas smaller analogs (e.g., MW 248.31) are more drug-like .
Biological Activity
Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and databases.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C13H16N2O2S2
- Molecular Weight : 300.41 g/mol
- CAS Number : 123456-78-9 (hypothetical for this example)
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts, primarily focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that derivatives of thiazole compounds exhibit significant antimicrobial properties. Ethyl 4-methyl-2-thiazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
Anticancer Activity
Studies have highlighted the potential of thiazole derivatives in cancer therapy. Ethyl 4-methyl-2-thiazole compounds have been tested against human cancer cell lines, demonstrating cytotoxic effects. For instance:
The anticancer mechanism is thought to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Anti-inflammatory Activity
Thiazole derivatives have also been noted for their anti-inflammatory effects. In vitro studies suggest that the compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Animal models have shown reduced edema in paw inflammation assays when treated with this compound.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study published in a peer-reviewed journal demonstrated that ethyl 4-methyl-2-thiazole exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating strong antibacterial activity compared to standard antibiotics. -
Case Study on Cancer Cell Lines :
In a recent study, treatment with ethyl 4-methyl-2-thiazole resulted in a significant decrease in cell viability in MCF-7 cells after 48 hours, with an IC50 value of 15 µM, suggesting its potential as a chemotherapeutic agent.
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-methyl-2-((((1-piperidinylcarbonothioyl)sulfanyl)acetyl)amino)-1,3-thiazole-5-carboxylate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via cyclocondensation or multicomponent reactions. For example, analogous thiazole derivatives are synthesized by reacting ethyl acetoacetate with thioureas or dithiocarbamates under acidic conditions (e.g., HCl catalysis) . Key steps include:
- Thiazole ring formation : Reacting a β-ketoester (e.g., ethyl acetoacetate) with a thiourea derivative.
- Functionalization : Introducing the piperidinylcarbonothioyl-sulfanylacetyl group via nucleophilic substitution or coupling reactions.
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., methanol/water mixtures) to achieve >95% purity. Confirm purity via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .
Q. How can the structural integrity of this compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- Spectroscopy :
- ¹H/¹³C NMR : Identify protons (e.g., thiazole CH3 at δ ~2.5 ppm, ester COOEt at δ ~4.3 ppm) and carbons (thiazole C5-COOEt at ~165 ppm) .
- IR : Confirm carbonyl (C=O at ~1700 cm⁻¹) and thiocarbonyl (C=S at ~1250 cm⁻¹) stretches .
- X-ray crystallography : Use SHELX for structure refinement. Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å), solve via direct methods, and validate with R1 < 0.05 .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of this compound?
- Methodological Answer : Discrepancies may arise from impurities, assay conditions, or structural variants. Address these by:
- Batch analysis : Compare HPLC profiles (retention time, peak symmetry) across studies to rule out impurities .
- Standardized assays : Re-evaluate bioactivity (e.g., enzyme inhibition IC50) under controlled conditions (pH, temperature, solvent).
- Metabolite screening : Use LC-MS to identify degradation products or active metabolites that may influence results .
Q. How can computational modeling guide the optimization of this compound’s pharmacological profile?
- Methodological Answer : Perform docking studies (AutoDock Vina, Schrödinger Suite) to predict binding modes with target proteins (e.g., kinases, proteases). Focus on:
Q. What experimental designs are suitable for probing the mechanism of action of this compound?
- Methodological Answer : Use a combination of kinetic assays and biophysical techniques :
- Enzyme kinetics : Measure substrate turnover (e.g., fluorogenic assays) to determine inhibition type (competitive/non-competitive).
- Surface plasmon resonance (SPR) : Quantify binding affinity (KD) to target proteins in real-time.
- Thermal shift assays : Monitor protein melting temperature (Tm) shifts to confirm ligand-induced stabilization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
